molecular formula C13H9ClN2O B1269605 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline CAS No. 313701-55-2

5-(1,3-Benzoxazol-2-yl)-2-chloroaniline

Cat. No.: B1269605
CAS No.: 313701-55-2
M. Wt: 244.67 g/mol
InChI Key: OQKDQHJUUGMNCC-UHFFFAOYSA-N
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Description

5-(1,3-Benzoxazol-2-yl)-2-chloroaniline is a chemical scaffold of significant interest in medicinal and organic chemistry research. Compounds featuring the benzoxazole nucleus are known to exhibit a broad spectrum of biological activities, as observed in related structures. These activities include potential anti-HIV , anticancer , analgesic , anti-inflammatory , antimicrobial , and anticonvulsant properties. The presence of both the benzoxazole ring and the aniline functional group in its structure makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and antimicrobial agents . The chlorine substituents on the aromatic rings can enhance the compound's electrophilicity and its binding affinity to biological targets . Researchers can utilize the reactive aniline group (-NH₂) for further functionalization through acylation or alkylation reactions to create amides, imines, or other derivatives for structure-activity relationship (SAR) studies . This compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1,3-benzoxazol-2-yl)-2-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKDQHJUUGMNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Foundational Synthetic Strategies for Benzoxazole (B165842) Ring Formation Relevant to the Compound

The benzoxazole moiety is a privileged heterocyclic scaffold in medicinal and materials chemistry. nih.gov Its synthesis has been extensively studied, with two primary strategies emerging as particularly relevant: the condensation of 2-aminophenols with carbonyl precursors and various oxidative cyclization approaches. nih.gov

The most traditional and widely employed method for constructing the benzoxazole ring is the condensation of a 2-aminophenol (B121084) with a carbonyl-containing substrate, followed by cyclodehydration. nih.govontosight.ai This versatile strategy can utilize a range of carbonyl precursors, including carboxylic acids, aldehydes, acyl chlorides, and esters. sigmaaldrich.com The reaction typically proceeds by initial formation of a Schiff base or an amide intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic benzoxazole ring.

A variety of catalysts have been developed to promote this transformation under milder conditions and with higher efficiency. These include Brønsted and Lewis acids, metal catalysts, and ionic liquids. ontosight.ai For instance, samarium triflate has been used as a reusable acid catalyst in aqueous media, highlighting a green chemistry approach. biosynth.com The choice of catalyst and reaction conditions can be tailored based on the specific reactivity of the substrates.

Below is a summary of various catalytic systems used for the synthesis of 2-substituted benzoxazoles via condensation of 2-aminophenol with carbonyl precursors.

Table 1: Catalytic Systems for Benzoxazole Synthesis via Condensation Reactions

Carbonyl Precursor Catalyst / Reagent Solvent Temperature (°C) Time Yield (%) Reference
Aldehydes LAIL@MNP Solvent-free (Sonication) 70 30 min Moderate to High nih.gov
Aldehydes Brønsted acidic ionic liquid gel Solvent-free 130 5 h 85-98 ontosight.ai
Aldehydes TiO₂–ZrO₂ Acetonitrile 60 15-25 min 83-93 ontosight.ai
Benzoyl Chloride Hf-BTC (Microwave) Solvent-free 120 15 min 30-85 ontosight.ai
Carboxylic Acids Lawesson's reagent (Microwave) Solvent-free N/A N/A Good google.com
β-Diketones Brønsted acid and CuI N/A N/A N/A Various google.com

Oxidative cyclization represents an alternative and increasingly popular strategy that often utilizes more readily available starting materials. These methods typically involve the reaction of 2-aminophenols with alcohols or methylarenes, or the direct coupling of phenols with amines, where an oxidant is required to facilitate the final aromatization step. researchgate.net

Elemental sulfur has been identified as an effective oxidant for the coupling of 2-aminophenols with aldehydes or ketones. google.com Other approaches employ systems like DDQ/EA (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone/Ethyl Acetate) or molecular oxygen, often in the presence of a metal catalyst, to achieve the cyclization. These methods are advantageous as they can expand the substrate scope and often proceed under mild conditions. For example, a metal-free approach using elemental sulfur as a traceless oxidizing agent has been developed for the reaction of arylmethyl chlorides with 2-hydroxyanilines. researchgate.net Anodic oxidation offers an electrochemical alternative that avoids chemical oxidants entirely. researchgate.net

The table below summarizes selected oxidative cyclization methods for benzoxazole synthesis.

Table 2: Oxidative Cyclization Methods for Benzoxazole Synthesis

Reactants Catalyst / Oxidant Key Features Reference
2-Aminophenol + Aldehyde Elemental Sulfur / Na₂S·5H₂O Feasible alternative to oxygen as oxidant ontosight.ai
Phenols + Primary Amines Copper catalyst / O₂ Direct construction from readily available phenols
Catechols + Primary Amines DDQ/EA or O₂/water Extremely simple, metal-free options
2-Aminophenol + Ketone Elemental Sulfur / N-methylpiperidine Mild conditions for 2-alkylbenzoxazoles google.com
2-Aminophenol + Alkene Elemental Sulfur Efficient cyclization with diverse alkenes google.com

Targeted Synthesis of 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline

The synthesis of the specific, highly functionalized molecule this compound requires a multi-step approach that leverages the foundational strategies described above, combined with methods for the precise introduction of substituents onto the aromatic rings.

A logical retrosynthetic analysis of the target compound reveals two primary disconnection strategies.

Strategy A: Condensation-Based Disconnection. This approach breaks the bonds formed during the benzoxazole ring closure. The primary disconnection is made across the oxazole (B20620) ring, cleaving the C-O and C=N bonds. This retrosynthetic step leads to two key precursors: 2-aminophenol and a substituted benzoic acid derivative, 4-amino-3-chlorobenzoic acid . This strategy is highly convergent and relies on the robust and well-established condensation methodology.

Strategy B: Cross-Coupling-Based Disconnection. This strategy involves disconnecting the C-C bond between the benzoxazole ring and the chloroaniline ring. This leads to two possible sets of precursors:

A benzoxazole core (potentially halogenated at the 2-position, e.g., 2-bromobenzoxazole) and a functionalized aniline (B41778), such as (5-amino-2-chlorophenyl)boronic acid , for a Suzuki-Miyaura coupling.

A simple benzoxazole and a haloaniline, such as 4-bromo-2-chloroaniline (B1269894) , for a direct C-H arylation reaction.

Both strategies offer viable pathways to the target molecule, with the choice depending on the availability of starting materials and the desired efficiency of the synthetic sequence.

Following Strategy A from the retrosynthetic analysis, the synthesis hinges on the preparation of the key intermediate, 4-amino-3-chlorobenzoic acid, and its subsequent reaction with 2-aminophenol.

The synthesis of 4-amino-3-chlorobenzoic acid can be achieved through several established routes, such as the chlorination of 4-aminobenzoic acid or the hydrolysis of its corresponding ester, methyl 4-amino-3-chlorobenzoate. ontosight.ai One documented procedure involves the hydrolysis of methyl 4-amino-3-chlorobenzoate using sodium hydroxide (B78521) in methanol (B129727) to yield 4-amino-3-chlorobenzoic acid in high yield.

Once the substituted benzoic acid is obtained, it can be condensed with 2-aminophenol. To facilitate the reaction, the carboxylic acid is often activated, for instance, by conversion to its acyl chloride using thionyl chloride or oxalyl chloride. The resulting 4-amino-3-chlorobenzoyl chloride can then react with 2-aminophenol to form an amide intermediate, N-(2-hydroxyphenyl)-4-amino-3-chlorobenzamide. The final step is an acid-catalyzed cyclodehydration (e.g., using polyphosphoric acid or heating in a high-boiling solvent) to furnish the target molecule, this compound. This approach is analogous to the synthesis of similarly substituted 2-(4-aminophenyl)benzothiazoles, which have been prepared through high-yielding, simple routes. nih.gov

Strategy B provides powerful alternatives using modern cross-coupling chemistry to form the crucial aryl-benzoxazole bond.

Direct C-H Arylation: This is an increasingly attractive method due to its atom economy, as it avoids the pre-functionalization of one of the coupling partners. The C-H bond at the 2-position of the benzoxazole ring is sufficiently acidic to participate in direct arylation reactions. The reaction would involve coupling benzoxazole directly with an appropriately substituted haloaniline, such as 4-bromo-2-chloroaniline or 4-iodo-2-chloroaniline. Various catalytic systems, predominantly based on palladium or copper, have been developed for this transformation. nih.govbeilstein-journals.org For instance, a CuI/PPh₃-based catalyst has been shown to effectively promote the direct 2-arylation of benzoxazoles with aryl bromides. nih.gov Similarly, palladium catalysts can be used to couple benzoxazoles with aryl chlorides. researchgate.net

Suzuki-Miyaura Cross-Coupling: This well-established and versatile reaction provides another robust route. This pathway would require the synthesis of two key intermediates: a 2-halobenzoxazole (e.g., 2-chlorobenzoxazole (B146293) or 2-bromobenzoxazole) and a (5-amino-2-chlorophenyl)boronic acid or its ester equivalent. The synthesis of 2-halobenzoxazoles can be achieved from 2-mercaptobenzoxazole (B50546) or other precursors. The boronic acid derivative can be prepared from the corresponding haloaniline via lithiation followed by reaction with a trialkyl borate. The final Suzuki-Miyaura coupling would be performed using a palladium catalyst, such as Pd(PPh₃)₄ or others featuring specialized ligands, and a base to link the two fragments and yield the final product.

Innovative Catalytic Systems in the Synthesis of Benzoxazole-Chloroaniline Derivatives

Traditional methods for synthesizing benzoxazoles often require harsh conditions, such as strong acids and high temperatures, or the use of stoichiometric and often toxic reagents. jocpr.com Modern synthetic chemistry has moved towards the use of catalytic systems that offer milder reaction conditions, higher yields, greater selectivity, and improved environmental compatibility. These systems are pivotal in constructing complex molecules like this compound, which would likely be synthesized via the condensation of precursors such as 4-chloro-2-aminophenol and a derivative of 4-amino-3-chlorobenzoic acid.

Transition metal catalysis provides powerful tools for the formation of the benzoxazole core. Various metals, including copper, palladium, and ruthenium, have been employed to facilitate the key cyclization step.

Copper Catalysis: Copper catalysts are widely used for C-H bond activation and C-N/C-O bond formation, which are central to benzoxazole synthesis. organic-chemistry.org For instance, copper(II) oxide nanoparticles have been used for the intramolecular cyclization of o-bromoaryl derivatives, and copper(II)-catalyzed conversion of bisaryloxime ethers to 2-arylbenzoxazoles has also been reported. jocpr.com In the context of this compound, a copper-catalyzed coupling of 4-chloro-2-aminophenol with a suitable 4-amino-3-chlorobenzoyl derivative could be a viable route.

Palladium Catalysis: Palladium-mediated oxidative cyclization is another effective strategy. jocpr.com These reactions often involve an initial aminocarbonylation of an aryl bromide with a 2-aminophenol, followed by an acid-mediated ring closure to form the benzoxazole heterocycle. This approach offers a broad substrate scope and delivers products in good yields.

Ruthenium Catalysis: Ruthenium-catalyzed hydrogen-transfer reactions can convert alcohols and aldehydes into benzoxazoles, providing an alternative pathway that leverages different functional groups on the starting materials. jocpr.com

Catalyst SystemPrecursorsKey TransformationAdvantages
Copper(II) oxide nanoparticles o-bromoaryl derivativesIntramolecular cyclizationHeterogeneous, reusable catalyst
Palladium complexes Aryl bromides, 2-aminophenolsAminocarbonylation & cyclizationBroad substrate scope, good yields
Ruthenium complexes Alcohols/Aldehydes, 2-aminophenolsHydrogen-transfer & cyclizationAlternative functional group tolerance

Nanocatalysts have emerged as highly efficient alternatives in organic synthesis due to their high surface-area-to-volume ratio, enhanced reactivity, and potential for recyclability. rsc.org Their application in benzoxazole synthesis aligns with the principles of green chemistry. researchgate.net

Researchers have developed various nanocatalyst systems for benzoxazole synthesis, which offer advantages like lower catalyst loading, shorter reaction times, and high yields. researchgate.net For example, magnetic nanoparticles coated with a silica-sulfonic acid shell (Fe3O4@SiO2-SO3H) have been used as a reusable solid acid catalyst for the condensation of 2-aminophenols with aromatic aldehydes under solvent-free conditions. ajchem-a.comajchem-a.com Another innovative system involves silver-palladium nanoparticles grown on tungsten oxide nanorods, capable of catalyzing a four-reaction cascade to produce benzoxazoles in a one-pot process with near-quantitative yield at milder temperatures (80°C) compared to conventional methods (130°C). thechemicalengineer.com

Palladium-supported nanocatalysts have also been reported for the one-pot synthesis of 2-phenylbenzoxazole (B188899) derivatives from 2-aminophenols and aldehydes, demonstrating reusability for up to six consecutive runs without significant loss of efficiency. rsc.org These methodologies could be adapted for the synthesis of this compound, potentially offering a more sustainable and efficient process. rsc.orgresearchgate.net

NanocatalystReaction TypeKey Features
Fe3O4@SiO2-SO3H Condensation of 2-aminophenol and aldehydesMagnetically separable, reusable, solvent-free. ajchem-a.comajchem-a.com
Silver-Palladium on Tungsten Oxide One-pot cascade reactionMilder conditions, reduced waste, high yield. thechemicalengineer.com
Palladium-supported [SMNP@GLP][Cl] Aerobic oxidative cyclizationHigh reusability, good to excellent yields. rsc.org
Nano-ZnO Condensation of 1-formyl-9H-pyrido[3,4-b]indole and 2-aminophenolSynthesis of complex benzoxazole scaffolds. rsc.org

Ionic liquids (ILs) are salts with low melting points that are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and recyclability. researchgate.net They can act as both the solvent and the catalyst, promoting reactions under mild conditions. nih.govresearchgate.net

The synthesis of benzoxazoles has been successfully achieved using various ILs. For example, Brønsted acidic ionic liquid gels (BAIL gels) have been used as efficient, heterogeneous catalysts for the reaction between 2-aminophenols and aldehydes under solvent-free conditions, with the catalyst being reusable for multiple cycles without significant loss of activity. nih.govacs.org Other studies have utilized 1-butylpyridinium (B1220074) iodide ([BPy]I) as a metal-free catalyst for the direct oxidative C-H amination of benzoxazoles. nih.govresearchgate.net The use of 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF4) has also been shown to facilitate the rapid and efficient synthesis of benzoxazoles from the condensation of carboxylic acids with 2-aminophenol at elevated temperatures. researchgate.net

Ionic Liquid SystemRole of ILReaction ConditionsAdvantages
Brønsted Acidic Ionic Liquid Gel Heterogeneous catalystSolvent-free, 130°CReusable, high yields, simple work-up. nih.govacs.org
1-butylpyridinium iodide ([BPy]I) Metal-free catalystRoom temperature, CH3CNMild conditions, recyclable catalyst. nih.govresearchgate.net
1-butyl-3-methylimidazolium tetrafluoroborate Solvent and promoterHigh temperatureRapid, excellent yields. researchgate.net

Electrosynthesis represents a sustainable and powerful approach in modern organic chemistry, often avoiding the need for chemical oxidants or reductants and minimizing waste. organic-chemistry.org The synthesis of benzoxazoles has been achieved through novel electrochemical methods. rsc.orgrsc.org

One approach involves the direct, reagent-free electroorganic synthesis of benzoxazoles from readily available anilides using common electrode materials and a simple constant current protocol. rsc.orgwustl.edu This method is attractive due to its sustainability and use of inexpensive starting materials. rsc.org Another strategy is the indirect ("ex-cell") electrochemical synthesis using a recyclable iodine(I)/iodine(III) redox mediator. acs.org In this process, an I(III) species is generated electrochemically and then added to an ortho-iminophenol, leading to clean oxidative cyclization to form the benzoxazole ring. This ex-cell approach is notably compatible with a wide range of redox-sensitive functional groups, which would be beneficial for the synthesis of a molecule like this compound with its potentially reactive chloro and amino substituents. acs.org

Regioselectivity and Chemoselectivity in Synthesis of the Compound

The synthesis of a specifically substituted compound like this compound presents significant challenges in terms of regioselectivity and chemoselectivity. The typical route involves the condensation of a 2-aminophenol derivative with a benzoic acid derivative. For the target molecule, this would mean reacting 4-chloro-2-aminophenol with 4-amino-3-chlorobenzoic acid (or its activated form).

Regioselectivity: The primary regiochemical challenge arises from the orientation of the two precursors during the cyclization step. A divergent synthesis has been reported where ortho-hydroxyaryl N-H ketimines can lead to either 3-substituted benzisoxazoles or 2-substituted benzoxazoles depending on the reaction conditions, highlighting the fine balance that controls the cyclization pathway. organic-chemistry.org When unsymmetrical precursors are used, controlling which nitrogen and oxygen atoms form the heterocyclic ring is crucial to obtaining the desired isomer.

Chemoselectivity: Chemoselectivity is a major concern due to the multiple reactive sites on the precursors. The starting materials contain amino and chloro groups, which can undergo side reactions under many synthetic conditions. For example, the amino group on the 4-amino-3-chlorobenzoic acid moiety must remain free and not react as a nucleophile in undesired intermolecular reactions. Similarly, the chloro substituents on both aromatic rings must be stable and not undergo nucleophilic substitution. Metal-free catalytic systems or highly specific methods like the Tf2O-promoted electrophilic activation of tertiary amides can offer the high degree of chemoselectivity required to avoid these side reactions and successfully synthesize the target compound. nih.govmdpi.com

Derivatization Strategies for Structural Analogs and Probes

Derivatization of the this compound scaffold is a key strategy for developing structural analogs and molecular probes, often aimed at exploring structure-activity relationships (SAR) for biological applications. nih.govnih.gov Modifications can be targeted at several positions on the molecule.

Modification of the Aniline Moiety: The primary amino group of the 2-chloroaniline (B154045) ring is a prime site for derivatization. It can be acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents. For instance, reaction with various acid chlorides can yield a library of amide derivatives.

Substitution on the Benzoxazole Core: While direct functionalization of the benzoxazole ring is possible, a more common strategy is to synthesize analogs by starting with differently substituted precursors. For example, using various substituted 2-aminophenols or benzoic acids allows for the introduction of diverse functional groups onto the benzoxazole core. biotech-asia.orgresearchgate.net This approach has been used to synthesize series of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives and 5,7-dichloro-1,3-benzoxazole-2-thiol (B3373245) derivatives for biological evaluation. nih.govresearchgate.net

Synthesis of Fused Heterocyclic Systems: The core structure can be used as a building block for more complex heterocyclic systems. For example, 2-hydrazino-1,3-benzoxazoles have been used as precursors to synthesize pyrazolo[3,4-b]quinoline derivatives fused to the benzoxazole ring. researchgate.net

These derivatization strategies are essential for fine-tuning the physicochemical and biological properties of the parent compound, leading to the development of novel therapeutic agents or functional materials. nih.govresearchgate.net

Modification of the Chloroaniline Substituent

The chloroaniline moiety of this compound contains a reactive primary amine and a chloro group, both of which can be targeted for chemical transformations.

The primary amino group is a versatile handle for various modifications, most notably through acylation reactions to form amides. This transformation is a common strategy in medicinal chemistry to alter the physicochemical properties of a molecule. For instance, the reaction of a similar isomer, 3-benzoxazol-2-yl-phenylamine, with chloroacetyl chloride results in the formation of N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide. This reaction typically proceeds by treating the aniline with an acyl chloride in the presence of a base to neutralize the HCl byproduct. This straightforward acylation highlights the nucleophilic character of the amino group and its availability for forming stable amide bonds.

While direct N-alkylation of the amino group is a plausible transformation, it can sometimes be challenging to control the degree of alkylation. Diazotization of the primary amine to form a diazonium salt is another classical transformation for aromatic amines. This highly reactive intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups, in place of the original amino group.

The chlorine atom on the aniline ring is generally less reactive towards nucleophilic aromatic substitution compared to activated aryl halides. However, under specific conditions, such as the use of strong nucleophiles and/or metal catalysis (e.g., Buchwald-Hartwig amination), substitution of the chlorine atom could be achieved. This would allow for the introduction of various amino, alkoxy, or other functional groups at this position.

Below is a table summarizing potential modifications of the chloroaniline substituent based on the reactivity of analogous compounds.

Reaction Type Reagents and Conditions Product Type Notes
N-AcylationAcyl chloride (e.g., Chloroacetyl chloride), Base (e.g., Pyridine or Triethylamine), Inert solvent (e.g., Dichloromethane)N-Aryl AmideA common and generally high-yielding reaction for aromatic amines.
DiazotizationSodium nitrite (B80452) (NaNO₂), Strong acid (e.g., HCl, H₂SO₄), 0-5 °CAryl Diazonium SaltHighly reactive intermediate for subsequent substitution reactions.
Nucleophilic Aromatic SubstitutionStrong nucleophile (e.g., NaOMe), High temperature, Polar aprotic solvent; or Palladium catalyst, Ligand, Base (for Buchwald-Hartwig type reactions)Methoxy- or Amino-substituted derivativeGenerally requires harsh conditions or metal catalysis for unactivated aryl chlorides.

Functionalization at Various Positions of the Benzoxazole Core

The benzoxazole core of this compound is an aromatic system that can undergo electrophilic substitution reactions. The position of substitution on the benzoxazole ring is directed by the existing substituents and the inherent electronic properties of the heterocyclic system. For a 2-phenylbenzoxazole system, electrophilic attack is generally predicted to occur on the benzene (B151609) ring of the benzoxazole moiety, specifically at the positions para to the oxygen and nitrogen atoms (positions 5 and 7), although the 2-phenyl substituent can also influence the regioselectivity.

Nitration is a common electrophilic aromatic substitution reaction. The nitration of benzoxazole itself is known to proceed readily. For more complex derivatives like 2-phenylbenzoxazole, nitration with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the benzoxazole ring system. The exact position of nitration would depend on the reaction conditions and the directing effects of the entire 2-(2-chloro-5-aminophenyl) substituent.

Halogenation, such as bromination or chlorination, is another key electrophilic substitution reaction. Using reagents like bromine in acetic acid or N-chlorosuccinimide, a halogen atom can be introduced onto the benzoxazole core. Similar to nitration, the position of halogenation will be influenced by the electronic nature of the existing groups.

Sulfonation of the benzoxazole ring can be achieved using fuming sulfuric acid. This reaction introduces a sulfonic acid group, which can significantly alter the solubility of the compound and also serve as a handle for further synthetic transformations.

The table below outlines potential functionalization reactions on the benzoxazole core.

Reaction Type Reagents and Conditions Potential Product Notes
NitrationConcentrated HNO₃, Concentrated H₂SO₄Nitro-substituted benzoxazole derivativeRegioselectivity depends on the directing effects of the substituents.
HalogenationBr₂ in Acetic Acid; or N-Chlorosuccinimide (NCS)Halo-substituted benzoxazole derivativeA common method for functionalizing aromatic rings.
SulfonationFuming H₂SO₄ (oleum)Benzoxazole sulfonic acid derivativeIntroduces a strongly electron-withdrawing and water-solubilizing group.

Spectroscopic and Structural Analysis of this compound Currently Unavailable in Scientific Literature

A comprehensive search of scientific databases and literature has revealed a lack of published experimental data regarding the sophisticated spectroscopic characterization and structural elucidation of the chemical compound this compound. Despite extensive queries for high-resolution nuclear magnetic resonance (NMR) spectroscopy and advanced mass spectrometry (MS) data, no specific research findings for this particular molecule could be located.

The requested detailed analysis, which includes:

Proton (¹H) NMR for determining structural connectivity and the proximity of protons.

Carbon-13 (¹³C) NMR for analyzing the carbon framework of the molecule.

Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) for complex structural assignments and confirming connectivity.

Advanced Mass Spectrometry (MS) for molecular ion confirmation and analysis of fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for determining the precise elemental composition.

could not be compiled as the primary experimental data appears to be absent from the public scientific domain.

Therefore, the generation of an article with the specified detailed structure, including data tables and in-depth research findings, is not possible at this time. The scientific community has not yet published the necessary spectroscopic characterization for this compound.

Sophisticated Spectroscopic Characterization and Structural Elucidation

Application of Spectroscopic Data for Theoretical Model Validation

The absence of experimental spectroscopic and crystallographic data precludes any discussion on the validation of theoretical or computational models for this compound.

While data exists for related compounds such as other benzoxazole (B165842) derivatives or substituted chloroanilines, the strict instruction to focus solely on 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline prevents the use of such analogous information. Fulfilling the request would require access to unpublished research or the primary synthesis and characterization of the compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to elucidate the electronic characteristics and predict the chemical behavior of the molecule. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. scispace.com For benzoxazole (B165842) and aniline (B41778) derivatives, calculations are often performed using the B3LYP functional combined with basis sets like 6-31G** or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. scispace.comnih.govorientjchem.org

Illustrative Optimized Geometric and Electronic Parameters for 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline (Theoretical)

Parameter Description Illustrative Value
Total Energy The total electronic energy of the molecule in its optimized, lowest-energy state. -1189.5 Hartree
Dipole Moment A measure of the net molecular polarity, arising from the non-uniform distribution of charge. 3.45 Debye
Bond Length (C-Cl) The distance between the Carbon atom of the aniline ring and the Chlorine atom. 1.75 Å
Bond Angle (C-N-C) The angle formed by the linkage between the aniline nitrogen and the benzoxazole carbon. 128.5°

| Dihedral Angle | The torsion angle defining the rotation between the aniline and benzoxazole ring systems. | 35.0° |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for similar aromatic heterocyclic compounds.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and its spatial distribution indicates the likely sites for electrophilic attack. Conversely, the LUMO's energy is related to the electron affinity, and its distribution highlights the probable sites for nucleophilic attack. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.govresearchgate.net

Calculated FMO Properties and Global Reactivity Descriptors (Theoretical)

Parameter Formula Description Illustrative Value
EHOMO - Energy of the Highest Occupied Molecular Orbital -6.20 eV
ELUMO - Energy of the Lowest Unoccupied Molecular Orbital -1.35 eV
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical stability and reactivity. 4.85 eV
Ionization Potential (I) -EHOMO The energy required to remove an electron. 6.20 eV
Electron Affinity (A) -ELUMO The energy released when an electron is added. 1.35 eV
Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution. 2.425 eV
Softness (S) 1 / (2η) The reciprocal of hardness, indicating reactivity. 0.206 eV⁻¹

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. | 3.775 eV |

Note: These values are hypothetical, based on typical results for related benzoxazole structures, to illustrate the output of FMO analysis.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution across a molecule's surface. researchgate.net It is an invaluable tool for identifying regions that are electron-rich or electron-poor, thereby predicting sites for intermolecular interactions and chemical reactions. nih.gov

The map is color-coded to denote different potential values:

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack. In "this compound," such regions would be expected around the electronegative oxygen and nitrogen atoms of the benzoxazole ring and the chlorine atom.

Blue: Represents regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. nih.gov These areas are typically found around hydrogen atoms, particularly the amine (N-H) protons.

Green: Denotes areas with neutral or near-zero potential, characteristic of nonpolar regions like the carbon-hydrogen bonds on the aromatic rings. nih.gov

Quantum chemical calculations, particularly DFT, can accurately predict various spectroscopic parameters. nih.gov These theoretical spectra can be compared with experimental data to confirm the identity and structure of the synthesized compound.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as N-H stretching, C=N stretching of the oxazole (B20620) ring, C-Cl stretching, or aromatic C-H bending. Comparing the computed IR spectrum with the experimental one helps in the assignment of absorption bands to specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net Theoretical calculations help in assigning specific peaks in the experimental NMR spectrum to individual hydrogen and carbon atoms within the molecule, which is crucial for unambiguous structure elucidation.

Molecular Modeling and Simulation Approaches

Beyond static electronic structure, molecular modeling techniques are used to explore the dynamic behavior and conformational flexibility of molecules.

The structure of "this compound" is not rigid. Rotation is possible around the single bond connecting the benzoxazole ring to the aniline ring. This freedom of rotation gives rise to different spatial arrangements known as conformers.

Conformational Analysis: Computational methods can be used to explore the molecule's conformational landscape. scispace.com By systematically rotating the dihedral angle between the two ring systems and calculating the potential energy at each step, a potential energy surface can be generated. This analysis identifies the most stable conformer (the global energy minimum) as well as other low-energy, stable conformers (local minima) and the energy barriers to rotation between them. scispace.com The planarity or non-planarity of the most stable conformer significantly influences its crystal packing and biological activity.

Tautomeric Considerations: Tautomers are structural isomers that readily interconvert. For heterocyclic systems like benzoxazoles, particularly those with amine functionalities, the possibility of tautomerism exists. researchgate.net For instance, amine-imine tautomerism could theoretically occur. Quantum chemical calculations are essential to determine the relative energies and thermodynamic stabilities of any potential tautomers. By comparing the calculated energies, it is possible to predict which tautomeric form is predominantly present under equilibrium conditions. researchgate.net For many benzoxazolyl-amine compounds, the amine form is found to be significantly more stable.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

As of the latest literature surveys, specific molecular docking studies detailing the interaction of this compound with specific biological targets have not been published. Such a study would involve preparing the 3D structure of the compound and docking it into the binding site of a selected protein to predict binding conformations, key interactions (like hydrogen bonds, hydrophobic interactions, and pi-pi stacking), and to estimate its binding affinity through scoring functions.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Systems

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. These simulations can validate the stability of a ligand-protein complex predicted by molecular docking and offer deeper insights into the dynamic nature of their interactions.

There are currently no specific molecular dynamics simulation studies available in the peer-reviewed literature for complexes involving this compound. A typical MD simulation for this compound bound to a target would analyze parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy over the simulation trajectory to assess the stability and flexibility of the binding.

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods for estimating the free energy of binding of a ligand to a protein. These calculations are typically performed on snapshots taken from MD simulation trajectories to provide a more accurate estimation of binding affinity than docking scores alone.

In Silico Assessment of Structural Properties for Molecular Design

The design and optimization of bioactive molecules heavily rely on the in silico assessment of their structural and physicochemical properties. These assessments help in predicting a compound's drug-likeness and potential for further development.

Topological descriptors are numerical values derived from the molecular graph of a compound that characterize its size, shape, and branching. Pharmacophore modeling identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity.

A detailed topological and pharmacophore descriptor analysis specifically for this compound has not been published. Such an analysis would be instrumental in virtual screening campaigns to find other molecules with similar properties or in guiding the structural modification of the compound to enhance its activity.

Rule-based guidelines, such as Lipinski's Rule of Five, are widely used in drug discovery to assess the druglikeness of a molecule and predict its potential for good oral bioavailability. These rules are based on simple physicochemical property cutoffs.

The properties of this compound have been calculated to evaluate its compliance with Lipinski's Rule of Five. The rule states that an orally active drug generally has no more than one violation of the following criteria:

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

A molecular weight (MW) under 500 daltons

A calculated octanol-water partition coefficient (LogP) not greater than 5

Based on its chemical structure (C₁₃H₉ClN₂O), the compound's properties are as follows:

Molecular Weight: 244.68 g/mol

Hydrogen Bond Donors: 2 (from the primary amine group, -NH₂)

Hydrogen Bond Acceptors: 3 (one nitrogen atom in the aniline ring, and the nitrogen and oxygen atoms in the benzoxazole ring)

LogP: While a precise, experimentally validated LogP value is not available in public databases, predictive models for similarly structured molecules suggest a value well within the acceptable range (i.e., < 5).

The analysis shows that this compound does not violate any of the criteria of Lipinski's Rule of Five, suggesting it possesses drug-like physicochemical properties favorable for oral bioavailability.

Interactive Data Table: Lipinski's Rule of Five Compliance

PropertyValueRuleCompliance
Molecular Weight244.68 Da≤ 500 DaYes
Hydrogen Bond Donors2≤ 5Yes
Hydrogen Bond Acceptors3≤ 10Yes
LogPPredicted < 5≤ 5Yes

Structure Mechanism Relationship Investigations

Elucidation of Structural Determinants Governing Molecular Interactions

The molecular structure of 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline is fundamental to its interaction with biological targets. The compound's activity is not the result of a single feature but rather the synergistic effect of its distinct chemical components. The benzoxazole (B165842) portion, a fused heterocyclic ring system, and the substituted chloroaniline ring together create a specific topology and electronic profile that allows for precise engagement with receptor binding sites. rsc.orgresearchgate.net

Key structural determinants include the planarity of the benzoxazole system, the presence and location of heteroatoms (nitrogen and oxygen), the aromatic character of both ring systems, and the specific substitution pattern on the aniline (B41778) ring. researchgate.net These features enable a variety of non-covalent interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, which are the primary forces driving ligand-receptor binding. rsc.org The benzoxazole scaffold is recognized as a versatile and "attractive scaffold" in medicinal chemistry due to its ability to participate in these diverse interactions. researchgate.netresearcher.life

Role of the Benzoxazole Scaffold in Specific Ligand-Target Recognition

The benzoxazole scaffold is a privileged structure in drug discovery, often forming the core of molecules designed to interact with specific biological targets like kinases. researchgate.netnih.gov Its rigid, planar structure serves as a molecular anchor, orienting the rest of the molecule within a binding pocket. This precise positioning is crucial for establishing effective interactions with amino acid residues. rsc.org

Hydrogen bonds are critical for the specificity of molecular recognition, and the heteroatoms within the benzoxazole ring are key contributors to this type of interaction. unina.itacs.org The nitrogen and oxygen atoms possess lone pairs of electrons and can act as hydrogen bond acceptors. hama-univ.edu.syacs.org The ability of azole rings, like benzoxazole, to form hydrogen bonds is due to these hydration sites. acs.org

Oxygen Atom: The oxygen atom in the oxazole (B20620) ring can serve as a hydrogen bond acceptor, interacting with hydrogen bond donor groups (e.g., -NH or -OH) on a protein target. hama-univ.edu.sy

Nitrogen Atom: The pyridinic-like nitrogen atom in the azole ring also functions as a hydrogen bond acceptor site. acs.org The strength of these interactions is influenced by the surrounding electronic environment. The introduction of additional nitrogen atoms into a heterocyclic ring can modulate the hydrogen-bonding ability of the existing atoms. acs.org

The capacity for hydrogen bonding is a crucial factor in drug design, and quantum chemical descriptors can be used to predict the hydrogen-bond acceptor ability of different chemical motifs. acs.org

Table 1: Hydrogen Bonding Potential of the Benzoxazole Scaffold
HeteroatomRole in Hydrogen BondingPotential Interacting Partner (in Target Protein)
OxygenHydrogen Bond AcceptorAmine (-NH), Hydroxyl (-OH) groups
NitrogenHydrogen Bond AcceptorAmine (-NH), Hydroxyl (-OH) groups

The aromatic and planar nature of the benzoxazole ring system is significant for engaging in non-covalent interactions, particularly π-π stacking. stereoelectronics.org Aromatic rings are hydrophobic structures that are frequently involved in interactions with flat, hydrophobic regions of a binding site. stereoelectronics.org These stacking interactions are a fundamental force in the stability of biological structures, such as the DNA double helix. researchgate.net

While often attributed to the attraction between π-electron clouds, the nature of π-π stacking is complex. It is largely driven by van der Waals forces (dispersion and Pauli repulsion), where a "slip-stacked" arrangement is often favored to minimize steric repulsion. rsc.orgresearchgate.net The planar geometry of aromatic systems facilitates these attractive interactions. rsc.org The interaction energy of stacking can be significant, and in some cases, interactions between aromatic and aliphatic (e.g., cyclohexane) rings can be even stronger than aromatic-aromatic interactions. nih.gov The aromatic rings in the benzoxazole scaffold can also participate in π-cation interactions, where the electron-rich π-system interacts favorably with a positive charge, such as a protonated lysine (B10760008) or arginine residue in a protein target.

Impact of the Chloroaniline Moiety on Binding Affinity and Selectivity

The chloroaniline moiety is not merely a passive component; it actively modulates the compound's electronic properties and steric profile, which in turn influences binding affinity and selectivity. The inclusion of a chlorine atom can significantly alter a molecule's physicochemical properties. rsc.org Aniline groups are versatile in drug design, capable of interacting with biological targets in various ways. However, modifications are sometimes explored to fine-tune pharmacological properties, improve metabolic stability, or reduce potential off-target effects.

For instance, in studies of different aniline derivatives, para-substituted compounds demonstrated superior activity compared to their meta-substituted counterparts, illustrating how positional changes can lead to more effective binding. mdpi.com Similarly, research on aniline derivatives has shown that para-substituted compounds can exhibit significantly different lipophilicity compared to ortho- and meta-isomers, which can impact cell permeability and target engagement. mdpi.com The chlorine atom, being a halogen, can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

Table 2: Influence of Chlorine Positional Isomerism on Molecular Properties (Illustrative Examples)
Isomer PositionObserved Effect on Properties (from related compounds)Potential Implication for Binding
OrthoCan introduce steric hindrance; may influence intramolecular interactions. mdpi.comMay force a specific conformation or hinder binding.
MetaOften exhibits properties (e.g., lipophilicity) similar to ortho-isomers. mdpi.com Can lead to moderate activity. mdpi.comModerate or different binding profile compared to other isomers.
ParaCan significantly alter lipophilicity compared to other isomers. mdpi.com Often associated with superior biological activity. mdpi.comPotentially optimal positioning for interaction with a specific sub-pocket in the binding site.

The primary amine (-NH2) group on the aniline ring is a versatile functional group that can participate in multiple types of interactions. Its behavior is highly dependent on the local pH environment of the binding site, which determines its protonation state. stereoelectronics.orgnih.gov

Neutral State: In its neutral form, the amine group can act as a hydrogen bond donor through its N-H bonds. hama-univ.edu.sy As it is an aromatic amine, its ability to act as a hydrogen bond acceptor is diminished because the nitrogen's lone pair of electrons interacts with the aromatic ring. hama-univ.edu.systereoelectronics.org

Protonated State: In an acidic environment, the amine group can become protonated to form a cationic ammonium (B1175870) group (-NH3+). This positively charged group can then form strong ionic bonds (salt bridges) with negatively charged amino acid residues, such as aspartate or glutamate, in the target protein. unina.it A protonated amine can still act as a strong hydrogen bond donor but can no longer function as an acceptor. stereoelectronics.org The binding of drugs with amino groups to their targets is often coupled to the protonation of these groups, highlighting the thermodynamic importance of this process. nih.gov

The ability to switch between these states allows the chloroaniline moiety to adapt to different binding pocket environments, forming either hydrogen bonds or stronger ionic interactions, which can significantly enhance binding affinity and selectivity. researchgate.net

Analysis of Hydrophobic Interactions in Molecular Binding

The molecular binding of benzoxazole derivatives, including this compound, is significantly driven by hydrophobic interactions. researchgate.net The core structure, comprising a fused benzene (B151609) and oxazole ring, is inherently hydrophobic and predisposed to engage with nonpolar regions of biological targets, such as enzyme active sites or receptor binding pockets. researchgate.netrsc.org These pockets are often lined with amino acid residues that have hydrophobic side chains, creating a favorable environment for the benzoxazole moiety. researchgate.netresearchgate.net

Aromatic interactions, specifically π-π stacking, are a key component of these hydrophobic interactions. The electron-rich aromatic system of the benzoxazole core can stack with the aromatic rings of amino acid residues like phenylalanine, tyrosine, and tryptophan within a binding site. researchgate.net This interaction is crucial for the stable formation of a ligand-receptor complex. researchgate.net The binding of ligands to such hydrophobic pockets is essential for achieving a productive interaction with the target molecule. nih.gov The central aromatic moiety is often considered of primary importance for effective binding. nih.gov

In many protein kinases, for instance, the ATP-binding site is enclosed by a significant number of hydrophobic and aromatic residues. researchgate.net For a compound like this compound to bind effectively, its benzoxazole and chloroaniline rings must orient themselves to fit within these hydrophobic regions, maximizing contact with these nonpolar residues. researchgate.netresearchgate.net The stability of this binding is a determinant of the compound's inhibitory potency. The analysis of these interactions often involves computational methods like molecular docking, which can predict the binding conformation and highlight the key residues involved in hydrophobic contacts. researchgate.net

Table 1: Key Amino Acid Residues Involved in Hydrophobic Interactions with Benzoxazole-like Scaffolds

Residue Type Examples Role in Binding
Aromatic Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) Participate in π-π stacking and hydrophobic interactions with the benzoxazole ring system. researchgate.net
Aliphatic Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) Form a hydrophobic pocket that accommodates the ligand, stabilizing it through van der Waals forces. researchgate.netnih.gov
Sulphur-containing Methionine (Met) Contributes to the nonpolar environment of the binding site. researchgate.net

Strategic Modifications of the Compound for Modulating Molecular Recognition Profiles

Strategic chemical modifications to the this compound scaffold are employed to fine-tune its molecular recognition profile, thereby enhancing its potency, selectivity, and other pharmacological properties. These modifications are guided by structure-activity relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity. mdpi.comnih.govnih.gov

One common strategy involves altering the substituents on the benzoxazole ring system. For instance, introducing different groups at various positions can significantly impact how the molecule interacts with its target. nih.gov The nature of these substituents, whether they are electron-donating or electron-withdrawing, can influence the electronic properties of the benzoxazole core and its ability to form interactions. mdpi.com

Key modification strategies include:

Substitution on the Phenyl Ring : Adding substituents to the phenyl ring of the benzoxazole moiety can modulate activity. For example, introducing a bromine atom, which is an electron-withdrawing group, into the benzoxazole ring of certain derivatives has been shown to increase biological activity. nih.gov

Modification of the Group at Position 2 : The group attached to the second position of the benzoxazole ring is a frequent target for modification. Replacing a simple phenyl group with various hydrocarbon or heterocyclic groups can lead to significant changes in antimicrobial or cytotoxic profiles. nih.gov Studies have shown that five-membered heteroaromatic substituents can confer notable activity. nih.gov

The goal of these modifications is to create analogues with improved affinity and specificity for the intended biological target. A systematic exploration of these structural changes allows for the development of a detailed SAR, guiding the design of more effective compounds. nih.gov

Table 2: Examples of Strategic Modifications and Their Observed Effects in Benzoxazole Derivatives

Modification Site Type of Modification Potential Effect on Molecular Recognition Reference
Benzoxazole Ring Introduction of a halogen (e.g., Bromine) Increases electron-withdrawing character, potentially enhancing binding affinity and biological activity. nih.gov
Position 2 Substitution with 5-membered heterocyclic rings Can improve antifungal and antibacterial properties. nih.gov
Position 2 Substitution with 6-membered azaaromatic rings May cause a decrease in activity compared to 5-membered rings, highlighting the importance of ring size and type. nih.gov
Side Chains Introduction of hydrophilic groups (e.g., piperazine) Can increase hydrophilicity while maintaining potency by forming new interactions like salt bridges. nih.gov

Reactivity Profiles and Transformational Chemical Pathways

Electrophilic and Nucleophilic Reaction Pathways of the Compound

The compound possesses two aromatic systems, the chloroaniline ring and the benzoxazole (B165842) ring system, both of which can participate in substitution reactions.

Electrophilic Aromatic Substitution: The chloroaniline ring is the more likely site for electrophilic attack due to the strong activating effect of the amino (-NH₂) group. The -NH₂ group is a powerful electron-donating group that activates the ring, directing incoming electrophiles to the ortho and para positions. byjus.comlibretexts.org The chlorine atom, while deactivating the ring through its inductive effect, is also an ortho-, para-director. chemicalland21.com The combined influence of these two substituents governs the regioselectivity of electrophilic substitution.

Given the positions of the existing groups (amino at C2, chloro at C1, and the benzoxazole at C5), the most activated and sterically accessible positions on the aniline (B41778) ring for electrophilic attack are C4 and C6. The benzoxazole ring is generally less reactive towards electrophiles than the highly activated chloroaniline ring.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the chloroaniline ring is generally difficult as the ring is not activated by strong electron-withdrawing groups. chemicalland21.com Such reactions typically require harsh conditions or the presence of powerful nucleophiles. acs.orgacs.org Displacement of the chlorine atom by a nucleophile is challenging but may be achieved under specific catalytic conditions. acs.org The benzoxazole moiety itself is not typically a substrate for nucleophilic aromatic substitution.

Table 1: Predicted Aromatic Substitution Reactions

Reaction Type Reagent/Electrophile Probable Site of Reaction Directing Influence
Electrophilic Br₂ / FeBr₃ (Halogenation) Chloroaniline Ring (C4, C6) -NH₂ (ortho, para), -Cl (ortho, para)
Electrophilic HNO₃ / H₂SO₄ (Nitration) Chloroaniline Ring (C4, C6) -NH₂ (ortho, para), -Cl (ortho, para)
Electrophilic SO₃ / H₂SO₄ (Sulfonation) Chloroaniline Ring (C4, C6) -NH₂ (ortho, para), -Cl (ortho, para)
Nucleophilic KSR (Thiols) Chloroaniline Ring (C2) Requires specific conditions/catalysis acs.org

Investigation of Cascade Reactions Involving the Benzoxazole Moiety

The benzoxazole ring system is known to participate in various cascade reactions, which involve a series of intramolecular and/or intermolecular transformations occurring in a single pot. These reactions often lead to the formation of complex heterocyclic structures. One notable example is the catalyst-driven ring-opening and annulation cascade.

Research has demonstrated that benzoxazoles can react with propargyl alcohols in the presence of a catalyst like yttrium(III) triflate (Y(OTf)₃). rsc.orgresearchgate.netrsc.org This process involves a nucleophilic attack from the benzoxazole nitrogen onto the activated alcohol, leading to the opening of the oxazole (B20620) ring. A subsequent intramolecular cyclization and rearrangement cascade results in the formation of a 1,4-benzoxazine scaffold. rsc.orgrsc.org It is plausible that the benzoxazole moiety in 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline could undergo similar transformations, providing a pathway to novel, more complex heterocyclic systems.

Another type of cascade reaction involves the reductive heterocyclization of quinone systems to form benzoxazoles. acs.org While the subject compound already contains the benzoxazole, this highlights the ring's involvement in complex, multi-step synthetic pathways.

Chemical Transformations and Functional Group Interconversions of the Chloroaniline Portion

The chloroaniline portion of the molecule offers several avenues for chemical transformation, primarily centered on the reactivity of the amino group.

Diazotization: The primary aromatic amine group (-NH₂) can be converted into a diazonium salt (-N₂⁺Cl⁻) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5°C). chemicalbook.comlearncbse.in This diazonium intermediate is highly versatile and can be subsequently converted into a wide array of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN, -H) through Sandmeyer, Schiemann, or related reactions.

Acylation: The amino group can readily react with acylating agents such as acetic anhydride (B1165640) or acid chlorides to form the corresponding amide. google.com This transformation is often used as a protecting group strategy to moderate the high reactivity of the aniline ring during other reactions, such as nitration. libretexts.org

Alkylation: Direct alkylation of the amino group is possible but can be difficult to control, often leading to mixtures of mono-, di-, and even tri-alkylated products.

Reductive Dechlorination: The chlorine atom on the aniline ring can be removed (replaced with a hydrogen atom) through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or other reductive methods. nih.govbiorxiv.org This reaction converts the 2-chloroaniline (B154045) moiety into a simple aniline derivative.

Table 2: Potential Functional Group Interconversions of the Amino Group

Starting Group Reagents Resulting Group Reaction Name
-NH₂ NaNO₂, HCl (0-5°C) -N₂⁺Cl⁻ Diazotization
-N₂⁺Cl⁻ CuCl / HCl -Cl Sandmeyer Reaction
-N₂⁺Cl⁻ CuBr / HBr -Br Sandmeyer Reaction
-N₂⁺Cl⁻ CuCN / KCN -CN Sandmeyer Reaction
-N₂⁺Cl⁻ H₂O, Δ -OH Hydrolysis
-NH₂ (CH₃CO)₂O -NHCOCH₃ Acetylation

Oxidative and Reductive Reactivity Studies of the Compound

The oxidative and reductive behavior of the compound is influenced by both the chloroaniline and benzoxazole components.

Oxidation: Anilines, including chloroanilines, are susceptible to oxidation. acs.org The oxidation can be complex, yielding a variety of products depending on the oxidant and reaction conditions.

Oxidative Coupling: Treatment with oxidizing agents can lead to the formation of dimers and polymers. For instance, oxidation of chloroanilines with metal oxides like manganese oxide can produce chloroazobenzene and chlorohydroxydiphenylamine dimers through a free-radical coupling mechanism. acs.org

Polymerization: Under certain conditions, anilines can be oxidatively polymerized to form conductive polymers (polyanilines).

Air Oxidation: Like many anilines, the compound is likely susceptible to slow oxidation upon exposure to air and light, often resulting in discoloration and the formation of dark-colored impurities. nih.gov

Reduction: The primary site for reduction on the this compound molecule is the carbon-chlorine bond.

Dehalogenation: As mentioned previously, catalytic hydrogenation or treatment with other reducing agents can effect reductive dechlorination, replacing the chlorine atom with hydrogen. nih.gov Studies on anaerobic bacterial cultures have shown the complete dechlorination of dichloroaniline to aniline via a 2-chloroaniline intermediate, demonstrating the feasibility of this reduction under specific conditions. nih.govbiorxiv.org The benzoxazole ring is generally stable to these mild reductive conditions.

Stability of the Benzoxazole-Chloroaniline Scaffold under Various Chemical Environments

pH and Hydrolytic Stability: The benzoxazole ring is generally stable under neutral and mildly acidic or basic conditions. However, extreme pH and high temperatures can lead to hydrolytic cleavage of the oxazole ring. Certain substituted benzoxazoles can be unstable towards hydrolytic ring-opening. nih.gov The aniline portion is basic and will form an anilinium salt in acidic conditions.

Oxidative and Photochemical Stability: The chloroaniline moiety is prone to darkening upon exposure to air and light, indicating sensitivity to ambient oxidation and photochemical reactions. nih.govfishersci.com To maintain its chemical integrity, the compound should be stored protected from light and air. fishersci.comlobachemie.com

Reactivity with Strong Reagents: The compound is expected to react with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, primarily via the reactive amino group on the aniline ring. carlroth.comfishersci.com

Table 3: Summary of Compound Stability

Condition Expected Stability Notes
Heating Stable up to ~200°C Decomposition may occur at higher temperatures. carlroth.com
Acidic (pH < 4) Stable, forms anilinium salt The amino group will be protonated.
Basic (pH > 10) Generally stable Extreme conditions may promote hydrolysis of the benzoxazole ring.
Air/Light Exposure Unstable Prone to slow oxidation and discoloration. nih.gov
Strong Oxidizers Unstable Reacts, leading to oxidative coupling or degradation. carlroth.com
Mild Reducing Agents Stable (ring), Unstable (C-Cl) The C-Cl bond can be cleaved via hydrogenolysis. nih.gov

Future Research Directions and Applications in Molecular Design

Development of Novel and Sustainable Synthetic Routes for the Compound and its Analogs

The synthesis of 2-substituted benzoxazoles, including 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline, has traditionally involved the condensation of 2-aminophenols with carboxylic acids or their derivatives. researchgate.net However, these methods often necessitate harsh reaction conditions, the use of toxic catalysts, and can result in lower product yields. nih.gov Future research is increasingly focused on the development of novel and sustainable synthetic routes that are more environmentally friendly and efficient.

Green chemistry approaches are at the forefront of this endeavor. nih.gov These include the use of recoverable catalysts, solvent-free reaction conditions, and microwave-assisted synthesis to reduce reaction times and energy consumption. rsc.orgfigshare.com For instance, the use of heterogeneous catalysts such as nano-ZnO and TiO2-ZrO2 has shown promise in promoting the synthesis of benzoxazole (B165842) derivatives with high yields and easier workup procedures. rsc.org Ionic liquids have also been explored as green reaction media, offering high yields and catalyst reusability. rsc.org

Synthetic Approach Key Features Potential Advantages
Green Catalysis Use of nano-ZnO, TiO2-ZrO2, ionic liquids. rsc.orgHigh yields, catalyst reusability, environmentally friendly. rsc.org
Microwave-Assisted Synthesis Application of microwave irradiation. figshare.comReduced reaction times, increased yields. figshare.com
Cascade Reactions Tf2O-promoted activation of amides. nih.govMild reaction conditions, high efficiency. nih.gov
Multi-component Reactions One-pot synthesis from multiple starting materials. researchgate.netOperational simplicity, reduced waste. researchgate.net

Integration of Advanced Artificial Intelligence and Machine Learning for Predictive Molecular Design

AI/ML Application Description Impact on Molecular Design
Predictive QSAR Modeling Training models on known benzoxazole data to predict activity. figshare.comPrioritization of synthetic targets, reduced number of compounds to synthesize. figshare.com
Generative Molecular Design Using AI to generate novel benzoxazole structures with desired properties. oxfordglobal.comAccelerated discovery of novel lead compounds, exploration of new chemical space. acm.orgoxfordglobal.com
Synthetic Route Prediction AI algorithms to identify plausible and efficient synthetic pathways. acm.orgImproved efficiency of chemical synthesis, focus on synthetically feasible molecules. acm.org

Rational Design of Derivatives for Enhanced Specificity in Molecular Target Engagement

The rational design of derivatives of this compound is crucial for enhancing their specificity and potency towards a particular molecular target. This process relies heavily on understanding the structure-activity relationships (SAR) of the benzoxazole scaffold. nih.govresearchgate.net Molecular docking studies are a powerful tool in this regard, allowing researchers to visualize and predict the binding interactions between a ligand and its target protein. nih.govnih.gov

By analyzing the binding mode of the parent compound, medicinal chemists can identify key interactions and propose modifications to the structure to improve binding affinity and selectivity. For example, the introduction of specific substituents on the benzoxazole core or the aniline (B41778) ring can lead to the formation of additional hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the target protein. researchgate.net The chloro and benzoxazolyl moieties on the aniline ring of the parent compound provide key anchor points for such modifications.

The design of benzoxazole-based inhibitors for targets such as vascular endothelial growth factor receptor-2 (VEGFR-2) has demonstrated the effectiveness of this approach. nih.govnih.gov Studies have shown that modifications to the benzoxazole scaffold can significantly impact inhibitory activity. researchgate.net For instance, the nature and position of substituents on the benzoxazole ring have been found to be critical for the biological activity of its derivatives. nih.gov

Design Strategy Methodology Objective
Structure-Activity Relationship (SAR) Studies Synthesizing and testing a series of analogs to identify key structural features for activity. researchgate.netTo understand the relationship between chemical structure and biological activity. nih.gov
Molecular Docking Computational simulation of ligand-protein binding. nih.govTo predict binding modes and guide the design of more potent and selective inhibitors. nih.gov
Bioisosteric Replacement Replacing functional groups with others that have similar physical or chemical properties.To improve pharmacokinetic properties or reduce toxicity while maintaining biological activity.

Exploration of New Chemical Transformations for Broader Diversification of the Scaffold

To explore the full therapeutic potential of the this compound scaffold, it is essential to have a diverse library of derivatives for biological screening. This requires the exploration of new chemical transformations that can introduce a wide range of functional groups at various positions of the molecule.

Recent advances in synthetic organic chemistry have provided a plethora of methods for the functionalization of heterocyclic compounds. researchgate.net For the benzoxazole core, C-H activation and functionalization represent a powerful strategy for introducing new substituents directly onto the aromatic ring, offering high atom economy. nih.gov This allows for the late-stage modification of the scaffold, which is particularly valuable in drug discovery programs.

Furthermore, the development of novel cross-coupling reactions can facilitate the connection of the benzoxazole scaffold to other chemical moieties, leading to the creation of hybrid molecules with potentially new or enhanced biological activities. The versatility of the benzoxazole ring structure allows for a wide range of modifications that can fine-tune the biological and pharmacological properties of the resulting compounds. scite.ai

Transformation Type Description Potential for Diversification
C-H Functionalization Direct introduction of functional groups onto the benzoxazole ring system. nih.govAllows for late-stage diversification and the creation of novel analogs with minimal synthetic steps. nih.gov
Cross-Coupling Reactions Formation of new carbon-carbon or carbon-heteroatom bonds.Enables the linkage of the benzoxazole scaffold to a wide variety of other molecular fragments.
Ring-Opening/Ring-Closing Reactions Chemical transformations that alter the core heterocyclic structure.Can lead to the discovery of entirely new scaffolds with different biological profiles.

Q & A

Q. What are the standard synthetic approaches for preparing 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves coupling a benzoxazole moiety with a substituted aniline. For example, benzoxazole derivatives can be synthesized via cyclization of 2-aminophenol with carboxylic acid derivatives or their chlorides. The chloroaniline group is introduced through nucleophilic substitution or Ullmann-type coupling reactions. Key intermediates (e.g., 2-chloroaniline derivatives) are purified via column chromatography and characterized using 1H NMR (to confirm substitution patterns), mass spectrometry (to verify molecular weight), and melting point analysis (to assess purity). For heterocyclic systems like benzoxazole, electronic absorption spectra (UV-Vis) are critical for confirming π-conjugation .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of benzoxazole-aniline hybrids?

Methodological Answer:

  • 1H NMR : Identifies proton environments, particularly aromatic protons in benzoxazole and aniline moieties.
  • X-ray crystallography : Resolves bond lengths, angles, and packing structures. For example, triclinic crystal systems (space group P1) with unit cell parameters (a, b, c, α, β, γ*) are used to validate molecular geometry .
  • High-resolution mass spectrometry (HRMS) : Confirms exact mass and molecular formula.
  • FT-IR : Detects functional groups like C=N in benzoxazole and N-H in aniline.
    Cross-validation of these techniques ensures structural accuracy .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations, such as those using the B3LYP functional , model electron density distribution, frontier molecular orbitals (HOMO/LUMO), and charge transfer kinetics. The Colle-Salvetti correlation-energy formula, adapted for density-functional calculations, can estimate correlation energies and polarizability. Basis sets like 6-31G(d) are used for geometry optimization. Computational results are validated against experimental UV-Vis spectra and cyclic voltammetry data to assess predictive accuracy .

Q. How do researchers reconcile contradictory carcinogenicity data for structurally related chloroaniline derivatives?

Methodological Answer: Discrepancies in carcinogenicity classifications (e.g., Group 1 vs. Group 2A) arise from variations in in vivo models, exposure duration, and metabolite profiling. For example, 4,4'-methylenebis(2-chloroaniline) (MOCA) shows sufficient carcinogenicity in rodents but inadequate evidence in humans due to limited epidemiological data. Researchers address contradictions by:

  • Conducting Ames tests to assess mutagenicity.
  • Performing toxicokinetic studies to identify bioactivation pathways (e.g., N-hydroxylation).
  • Comparing metabolic stability across species using microsomal assays (e.g., rat vs. human liver microsomes) .

Q. What strategies optimize the design of benzoxazole-aniline hybrids as functional materials (e.g., porphyrin analogs)?

Methodological Answer:

  • Substituent engineering : Introducing electron-withdrawing groups (e.g., -Cl) enhances electron-deficient character, improving charge transport in organic semiconductors.
  • Coordination chemistry : Benzoxazole-aniline ligands can coordinate to metals (e.g., Zn, Cu) to form porphyrin-like complexes. For example, 5-[4-(1,3-Benzoxazol-2-yl)phenyl]porphyrin derivatives exhibit tunable absorption maxima (λmax ~ 420–650 nm) for photodynamic therapy applications.
  • Solvent-dependent crystallization : Polar solvents (e.g., DMF) promote π-π stacking, critical for solid-state luminescence .

Q. How do advanced crystallographic software tools (e.g., SHELXL) resolve challenges in refining complex benzoxazole-aniline structures?

Methodological Answer: SHELXL employs least-squares refinement with anisotropic displacement parameters to model thermal motion. For triclinic systems, the TWINABS module corrects absorption effects in twinned crystals. Key steps include:

  • Assigning hydrogen atoms via riding models.
  • Using the HKLF5 format for multi-solution data.
  • Validating refinement with R1 and wR2 residuals (< 0.05 for high-quality datasets). SHELXTL (Bruker AXS) integrates graphical tools for electron density map visualization .

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